Structural and Physicochemical Differentiation: Unsubstituted Piperazine vs. N-Substituted Analogs
This compound possesses a free secondary amine in the piperazine ring, a critical structural feature for hydrogen-bond donor capacity. The closest commercially available analog, 7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, replaces this with a phenyl ring, eliminating hydrogen-bond donation capability and increasing steric bulk and lipophilicity [1]. The target compound has one hydrogen bond donor (H_Donors: 1), whereas the N-phenyl analog has zero, directly affecting target recognition and solubility .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (HBD) |
| Comparator Or Baseline | 7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one: 0 (HBD) |
| Quantified Difference | +1 HBD vs. N-phenyl analog |
| Conditions | Calculated molecular property |
Why This Matters
Hydrogen bond donor count is a key parameter in drug-likeness filters and influences target binding; procurement for biochemical assays must specify the unsubstituted piperazine to avoid loss of key interactions.
- [1] Kuujia. Cas no 850899-95-5 (7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one). URL: https://www.kuujia.com/850899-95-5.html View Source
